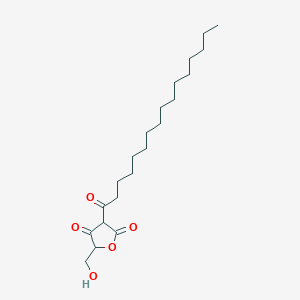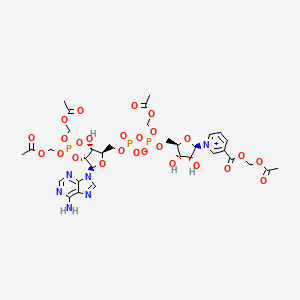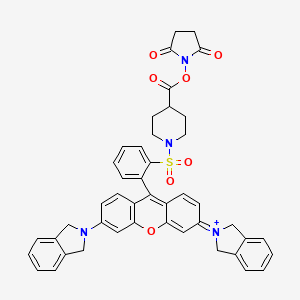
QSY21 succinimidyl ester(1+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
QSY21 succinimidyl ester(1+) is a cationic fluorescent dye derived from 9-phenylxanthene. It has a role as a fluorochrome. It is an iminium ion and a xanthene dye.
Applications De Recherche Scientifique
Cell Proliferation and Kinetics Studies
QSY21 succinimidyl ester is widely used in the investigation of cell proliferation and kinetics. For instance, carboxyfluorescein diacetate succinimidyl ester (CFSE), a related compound, is instrumental in studying the migration and proliferation of hematopoietic cells. This application is particularly important in understanding cell division and the effects of various treatments on cancer cell lines, despite challenges such as intercell variability of CFSE loading (G. Matera, M. Lupi, P. Ubezio, 2004). Similarly, CFSE has been utilized for quantifying lymphocyte kinetics in vivo, offering a significant advance over traditional methods by enabling the estimation of proliferation and death rates of lymphocytes in situ (B. Asquith, C. Debacq, A. Florins, N. Gillet, Teresa Sanchez-Alcaraz, A. Mosley, L. Willems, 2006).
Protein and Peptide Conjugation
The use of succinimidyl esters, including compounds similar to QSY21, extends to the conjugation of peptides and proteins for targeted imaging applications. For example, peptide-conjugated quantum dots (QDs) have been prepared for non-invasive near-infrared fluorescence (NIRF) imaging of tumor vasculature markers, demonstrating the potential of these conjugates in enhancing imaging specificity and effectiveness (W. Cai, Xiaoyuan Chen, 2008).
Novel Synthesis and Labeling Techniques
Researchers have developed innovative synthesis and labeling techniques using succinimidyl ester derivatives. One such advancement is the one-step radiosynthesis of N-succinimidyl 3-(di-tert-butyl[(18)F]fluorosilyl)benzoate ([(18)F]SiFB), a novel synthon for protein labeling, demonstrating the versatility and efficiency of these compounds in radiolabeling applications (A. Kostikov, J. Chin, Katy Orchowski, S. Niedermoser, M. Kovacevic, A. Aliaga, K. Jurkschat, B. Wängler, C. Wängler, H. Wester, R. Schirrmacher, 2012).
Propriétés
Nom du produit |
QSY21 succinimidyl ester(1+) |
|---|---|
Formule moléculaire |
C45H39N4O7S+ |
Poids moléculaire |
779.9 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) 1-[2-[3-(1,3-dihydroisoindol-2-ium-2-ylidene)-6-(1,3-dihydroisoindol-2-yl)xanthen-9-yl]phenyl]sulfonylpiperidine-4-carboxylate |
InChI |
InChI=1S/C45H39N4O7S/c50-42-17-18-43(51)49(42)56-45(52)29-19-21-48(22-20-29)57(53,54)41-12-6-5-11-38(41)44-36-15-13-34(46-25-30-7-1-2-8-31(30)26-46)23-39(36)55-40-24-35(14-16-37(40)44)47-27-32-9-3-4-10-33(32)28-47/h1-16,23-24,29H,17-22,25-28H2/q+1 |
Clé InChI |
LCFGPDFLDYPBCY-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1C(=O)ON2C(=O)CCC2=O)S(=O)(=O)C3=CC=CC=C3C4=C5C=CC(=[N+]6CC7=CC=CC=C7C6)C=C5OC8=C4C=CC(=C8)N9CC1=CC=CC=C1C9 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(2,6-difluorophenyl)sulfonyl-3-pyrrolidinyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1263402.png)
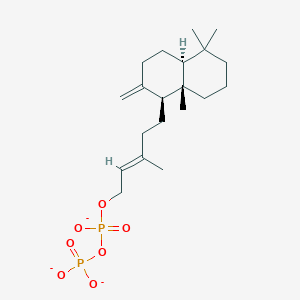

![N-Benzyl-N-methyl-2-[7,8-dihydro-7-(2-[18F]fluoroethyl)-8-oxo-2-phenyl-9H-purin-9-yl]acetamide](/img/structure/B1263405.png)
![1-octadecanoyl-2-[(11Z)-eicosenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263411.png)
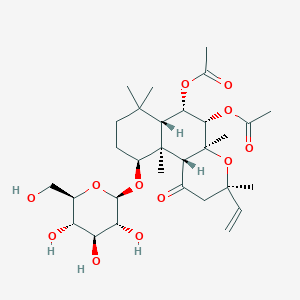
![N-cyclohexyl-4-imidazo[1,2-a]pyridin-3-yl-N-methylpyrimidin-2-amine](/img/structure/B1263415.png)


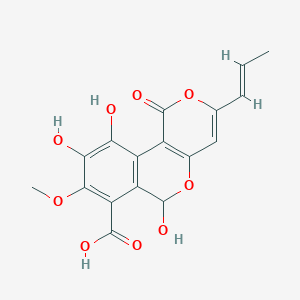
![2-(6-Methoxy-1-Oxo-1,3-Dihydro-2h-Isoindol-2-Yl)-N-[4-(Piperazin-1-Yl)pyridin-3-Yl]-1,3-Thiazole-4-Carboxamide](/img/structure/B1263420.png)
